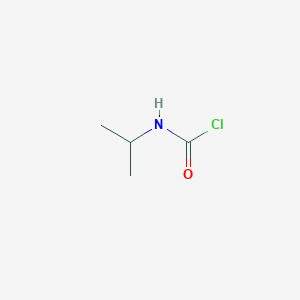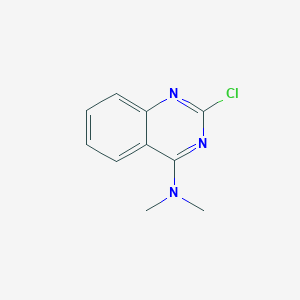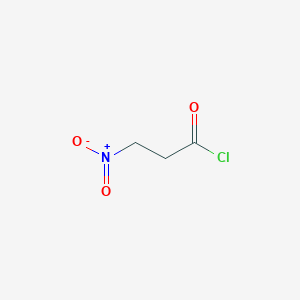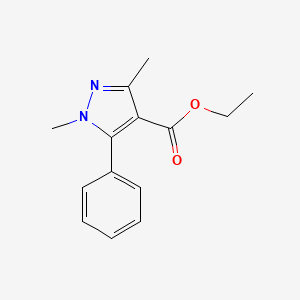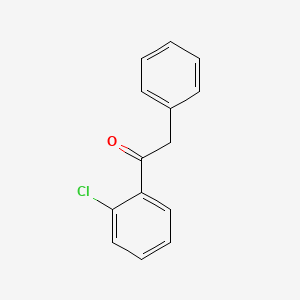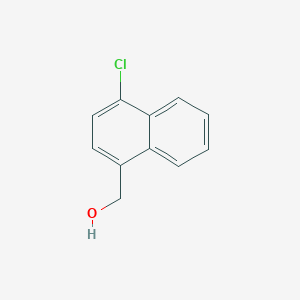
(4-Chloronaphthalen-1-yl)methanol
Overview
Description
(4-Chloronaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a methanol group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloronaphthalen-1-yl)methanol typically involves the chlorination of naphthalene followed by a reduction process. One common method includes:
Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 4-chloronaphthalene.
Reduction to this compound: The 4-chloronaphthalene is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of naphthalene are chlorinated in industrial reactors.
Efficient Reduction: The chlorinated product is then reduced using industrial-scale reducing agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Chloronaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-Chloronaphthalen-1-yl)methanal using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it into (4-Chloronaphthalen-1-yl)methane using strong reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products:
Oxidation: (4-Chloronaphthalen-1-yl)methanal.
Reduction: (4-Chloronaphthalen-1-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(4-Chloronaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, depending on the context. The pathways involved include:
Enzymatic Reduction/Oxidation: It can participate in redox reactions catalyzed by enzymes.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, altering the compound’s properties and activity.
Comparison with Similar Compounds
(4-Chloronaphthalen-1-yl)methanal: An oxidized form of (4-Chloronaphthalen-1-yl)methanol.
(4-Chloronaphthalen-1-yl)methane: A reduced form of this compound.
4-Chloronaphthalene: The parent compound without the methanol group.
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGYJNTZRNCUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306031 | |
| Record name | 4-Chloro-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79996-89-7 | |
| Record name | 4-Chloro-1-naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloronaphthalen-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)


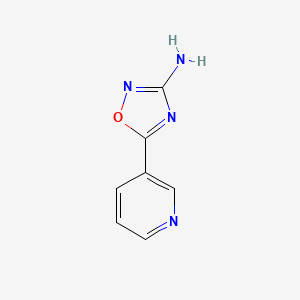
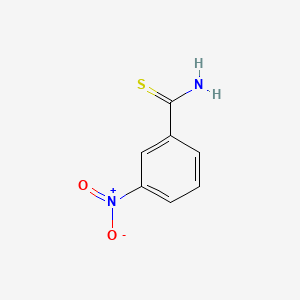
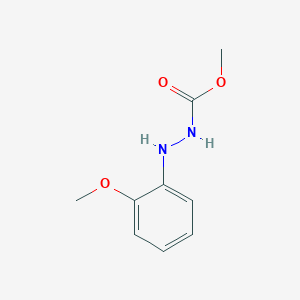

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
